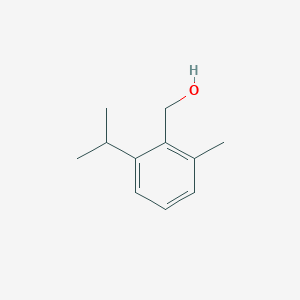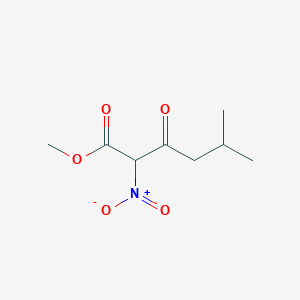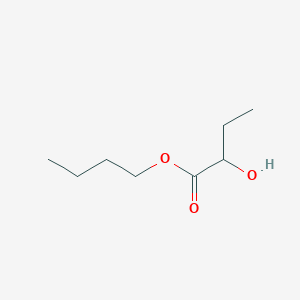![molecular formula C9H10N4 B8788895 [2-(1,2,4-triazol-4-yl)phenyl]methanamine](/img/structure/B8788895.png)
[2-(1,2,4-triazol-4-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1,2,4-triazol-4-yl)phenyl]methanamine is a compound that features a benzylamine group attached to a 1,2,4-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,2,4-triazol-4-yl)phenyl]methanamine typically involves the reaction of benzylamine with 1,2,4-triazole derivatives. One common method includes the use of a nucleophilic substitution reaction where benzylamine reacts with a halogenated triazole under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1,2,4-triazol-4-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated triazole derivatives in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
[2-(1,2,4-triazol-4-yl)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-(1,2,4-triazol-4-yl)phenyl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This compound can also interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole structure without the benzylamine group.
Benzylamine: A simple amine without the triazole ring.
1,2,3-Triazole: Another triazole isomer with different nitrogen positioning.
Uniqueness
[2-(1,2,4-triazol-4-yl)phenyl]methanamine is unique due to the combination of the benzylamine group and the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
[2-(1,2,4-triazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H10N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H,5,10H2 |
Clé InChI |
ATDCGJOBPDGPDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)N2C=NN=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B8788817.png)




![2-Azabicyclo[3.3.1]nonane](/img/structure/B8788860.png)



![6-Chloro-2-phenyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8788889.png)
![6-ethyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B8788891.png)


![Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8788910.png)
